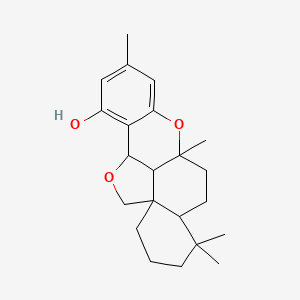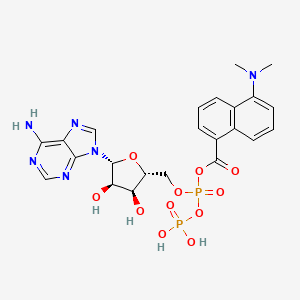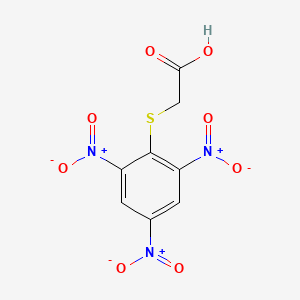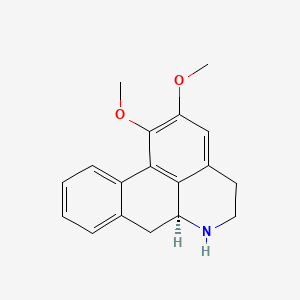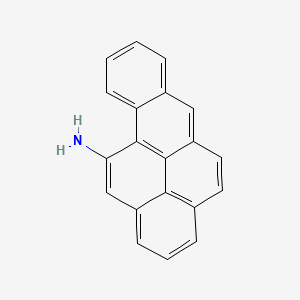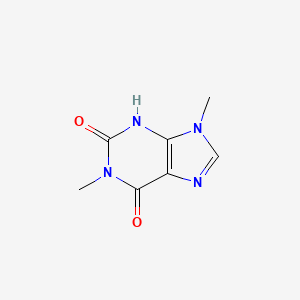
1,9-Diméthylxanthine
Vue d'ensemble
Description
Applications De Recherche Scientifique
1,9-Dimethylxanthine has a wide range of applications in scientific research, including:
Analyse Biochimique
Biochemical Properties
1,9-Dimethylxanthine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with phosphodiesterase enzymes, where it acts as an inhibitor. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which can affect various cellular processes . Additionally, 1,9-Dimethylxanthine can interact with adenosine receptors, blocking their activity and leading to stimulatory effects on the central nervous system .
Cellular Effects
1,9-Dimethylxanthine influences various cellular processes. It has been shown to enhance lipolysis by inhibiting phosphodiesterase, thereby increasing cAMP levels . This compound also affects cell signaling pathways, particularly those involving cAMP and protein kinase A (PKA). Furthermore, 1,9-Dimethylxanthine can modulate gene expression and cellular metabolism by altering the activity of transcription factors and metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 1,9-Dimethylxanthine involves its interaction with phosphodiesterase enzymes and adenosine receptors. By inhibiting phosphodiesterase, it prevents the breakdown of cAMP, leading to increased intracellular levels of this second messenger . This elevation in cAMP activates PKA, which then phosphorylates various target proteins, resulting in altered cellular functions. Additionally, the blockade of adenosine receptors by 1,9-Dimethylxanthine contributes to its stimulatory effects on the central nervous system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,9-Dimethylxanthine can change over time. The compound is relatively stable, but its degradation can occur under certain conditions. Long-term studies have shown that 1,9-Dimethylxanthine can have sustained effects on cellular function, particularly in terms of cAMP levels and related signaling pathways . The exact temporal dynamics of its effects can vary depending on the experimental conditions and the specific cell types used.
Dosage Effects in Animal Models
The effects of 1,9-Dimethylxanthine in animal models are dose-dependent. At lower doses, it can enhance lipolysis and stimulate the central nervous system without significant adverse effects . At higher doses, it can lead to toxic effects, including arrhythmias and seizures, due to excessive stimulation of the central nervous system and cardiovascular system . The threshold for these adverse effects can vary between different animal species and individual subjects.
Metabolic Pathways
1,9-Dimethylxanthine is involved in several metabolic pathways. It is primarily metabolized by hepatic cytochrome P450 enzymes, particularly CYP1A2 and CYP2E1 . The major metabolites include 1,3-Dimethyluric acid and 1-Methylxanthine . These metabolites can further undergo oxidation and conjugation reactions, leading to their excretion in urine. The metabolic pathways of 1,9-Dimethylxanthine can influence its pharmacokinetics and overall biological effects.
Transport and Distribution
Within cells and tissues, 1,9-Dimethylxanthine is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific transporters . Once inside the cells, it can accumulate in certain organelles, such as the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects . The distribution of 1,9-Dimethylxanthine within tissues can affect its overall pharmacological profile.
Subcellular Localization
The subcellular localization of 1,9-Dimethylxanthine is crucial for its activity and function. It is primarily localized in the cytoplasm but can also be found in the nucleus and other organelles . The targeting of 1,9-Dimethylxanthine to specific subcellular compartments can be influenced by post-translational modifications and interactions with other proteins. This localization is essential for its role in modulating cellular signaling pathways and metabolic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,9-Dimethylxanthine can be synthesized through various synthetic routes. One common method involves the methylation of xanthine derivatives. For instance, the methylation of xanthine using methyl iodide in the presence of a base such as potassium carbonate can yield 1,9-dimethylxanthine .
Industrial Production Methods
In industrial settings, the production of 1,9-dimethylxanthine often involves the use of advanced chemical synthesis techniques. These methods typically include the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
1,9-Dimethylxanthine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding uric acids.
Reduction: Reduction reactions can convert it into different methylxanthine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the xanthine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: The major products include various uric acids.
Reduction: The products are different methylxanthine derivatives.
Substitution: The products depend on the substituents introduced into the xanthine ring.
Mécanisme D'action
1,9-Dimethylxanthine exerts its effects through several mechanisms:
Phosphodiesterase Inhibition: It inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and cyclic GMP.
Adenosine Receptor Antagonism: It blocks adenosine receptors, which can result in bronchodilation and increased alertness.
Histone Deacetylase Activation: This mechanism contributes to its anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Theophylline (1,3-dimethylxanthine): Known for its bronchodilator properties and used in treating asthma and chronic obstructive pulmonary disease.
Caffeine (1,3,7-trimethylxanthine): Widely consumed as a stimulant in beverages like coffee and tea.
Theobromine (3,7-dimethylxanthine): Found in cocoa products and known for its mild stimulant effects.
Uniqueness
1,9-Dimethylxanthine is unique due to its specific methylation pattern, which influences its pharmacological properties and biological activity. Unlike theophylline and caffeine, it has distinct effects on adenosine receptors and phosphodiesterase enzymes, making it a valuable compound for research and therapeutic applications .
Propriétés
IUPAC Name |
1,9-dimethyl-3H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-10-3-8-4-5(10)9-7(13)11(2)6(4)12/h3H,1-2H3,(H,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZALMBJTMJPFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1NC(=O)N(C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186723 | |
| Record name | 1,9-Dimethylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33073-01-7 | |
| Record name | 1,9-Dimethylxanthine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33073-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,9-Dimethylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033073017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,9-Dimethylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,9-dihydro-1,9-dimethyl-1H-purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.683 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,9-DIMETHYLXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AG30927DU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing linear benzofused analogs of purines like 1,9-Dimethylxanthine?
A1: Purines play crucial roles in various biological processes. Synthesizing linear benzofused analogs like 1,9-Dimethylxanthine allows researchers to investigate how structural modifications influence biological activity compared to naturally occurring purines. This can be valuable for developing potential pharmaceuticals with enhanced properties or exploring structure-activity relationships. The paper specifically details the successful synthesis of 1,9-Dimethylxanthine, a linear benzofused analog of 1,9-Dimethylxanthine, starting from 7-chloro-3-methyl-6-nitroquinazoline-2,4(1H,3H)-dione. This involved reacting the starting compound with methylamine, followed by a reductive cyclization using formic acid [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


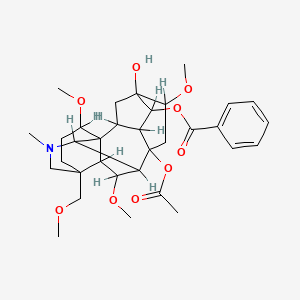
![Ethanone, 1-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]-](/img/structure/B1219448.png)

